Gentamicin C1 Pentaacetate Salt

Description

Properties

Molecular Formula |

C31H58N5O17-5 |

|---|---|

Molecular Weight |

772.8 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;pentaacetate |

InChI |

InChI=1S/C21H43N5O7.5C2H4O2/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;5*1-2(3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;5*1H3,(H,3,4)/p-5 |

InChI Key |

UNWSNMDPSUKPJQ-UHFFFAOYSA-I |

Canonical SMILES |

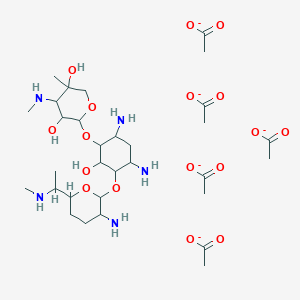

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Definitive Technical Guide: Gentamicin C1 Pentaacetate Salt (CAS 25876-10-2)

Executive Summary

Gentamicin C1 Pentaacetate (CAS 25876-10-2) represents the purified, acetate-salt form of the C1 congener, the most methylated component of the gentamicin aminoglycoside complex. Unlike clinical-grade Gentamicin Sulfate—a variable mixture of C1, C1a, and C2—this single-entity standard allows for precise stoichiometric calculations in analytical chemistry, pharmacokinetic (PK) modeling, and antimicrobial resistance (AMR) mechanisms.

The pentaacetate form is specifically engineered for compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, where traditional sulfate counter-ions cause significant ion suppression. This guide delineates the physicochemical properties, biological distinctiveness, and validated handling protocols for this critical research reagent.

Part 1: Chemical Constitution & Physicochemical Profile

Molecular Identity

Gentamicin C1 is distinguished from its congeners (C1a, C2) by the presence of methyl groups on both the 6'-amine (purpurosamine ring) and the 6'-carbon. The "pentaacetate" designation indicates that all five primary and secondary amine groups on the gentamicin backbone are protonated and associated with acetate anions.

| Property | Specification |

| CAS Number | 25876-10-2 |

| Chemical Name | Gentamicin C1 pentakis(acetate) salt |

| Molecular Formula | |

| Molecular Weight | 777.86 g/mol (Salt); 477.60 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic powder |

| Solubility | >50 mg/mL in Water; Soluble in Methanol; Insoluble in non-polar organics |

| pKa Values | ~5.5 to 9.0 (Multiple ionization centers on 2-deoxystreptamine ring) |

Structural Significance

The methylation at the C6' position in Gentamicin C1 confers unique resistance properties. Unlike Gentamicin C1a and C2, C1 is not a substrate for the aminoglycoside acetyltransferase AAC(6')-Ib, a common resistance enzyme.[1] This makes CAS 25876-10-2 an essential control in susceptibility testing.

Part 2: Biological Mechanism & Activity[4]

Mechanism of Action

Gentamicin C1 binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding causes codon misreading and inhibition of protein translocation.

Figure 1: Mechanism of Action for Gentamicin C1. The pathway highlights the dual mechanism of translation inhibition and membrane disruption caused by mistranslated proteins.

Part 3: Analytical Methodologies & Protocols

Why Acetate? (The MS Advantage)

Researchers often default to sulfate salts, but for LC-MS applications, Gentamicin C1 Pentaacetate is superior . Sulfate ions (

Protocol: Preparation of Primary Stock Solution

Objective: Create a stable, quantitative stock solution for HPLC/MIC assays. Reagents: Gentamicin C1 Pentaacetate (CAS 25876-10-2), LC-MS Grade Water, 0.22 µm PVDF Filter.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (the salt is hygroscopic).

-

Weighing: Accurately weigh 10.0 mg of the powder into a micro-centrifuge tube.

-

Note: Account for the salt factor. To get 10 mg of active Gentamicin C1, weigh:

.

-

-

Dissolution: Add 1.0 mL of LC-MS Grade Water. Vortex for 30 seconds.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter to remove particulates.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol: Ion-Pairing HPLC-MS Analysis

Objective: Separate Gentamicin C1 from impurities or other congeners. System: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18).

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Pentafluoropropionic Acid (PFPA) (Ion-pairing agent) |

| Mobile Phase B | Acetonitrile + 0.1% PFPA |

| Gradient | 5% B to 50% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | ESI-MS (Positive Mode).[2] Target m/z: 478.3 [M+H]+ |

Scientist's Note: Standard TFA (Trifluoroacetic acid) can also be used, but PFPA often provides better retention for the highly polar aminoglycosides on C18 columns.

Part 4: Isolation & Purification Workflow

For researchers needing to isolate C1 from a generic sulfate mixture, the following logic applies.

Figure 2: Workflow for the isolation of Gentamicin C1 and conversion to Pentaacetate salt. Note that direct separation of the free base is difficult due to polarity; protection strategies are standard.

References

-

Isoherranen, N., & Soback, S. (1999). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of AOAC International. Link

-

Vydac Application Note. (2024). Analysis of Gentamicin Sulfate and Congeners. Agilent Technologies. Link

-

Yoshizawa, S., et al. (1998). Structural origins of gentamicin antibiotic action. EMBO Journal. Link

-

LGC Standards. (2025). Gentamicin C1 Pentaacetate Salt Product Sheet. Link

-

Sigma-Aldrich. (2025). Gentamicin C1 Deuterated Pentaacetate Salt Properties. Link

Sources

A Technical Guide to the Structural and Functional Divergence of Gentamicin C1: Pentaacetate vs. Sulfate Forms

Prepared by: Gemini, Senior Application Scientist

Introduction

Gentamicin is a cornerstone aminoglycoside antibiotic, indispensable for treating severe Gram-negative bacterial infections.[1][2] Produced via fermentation of Micromonospora purpurea, the pharmaceutical-grade substance is not a single molecule but a complex mixture of structurally related congeners, primarily Gentamicin C1, C1a, and C2.[3][4][5][6] The efficacy and safety of gentamicin are intrinsically linked to the specific ratio of these components.[7][8]

At the heart of its clinical application is its formulation as a sulfate salt, which confers properties essential for therapeutic delivery. Conversely, chemical modification of the core gentamicin molecule, such as through acetylation, yields derivatives like Gentamicin C1 pentaacetate. This form, while not used therapeutically, is crucial for synthetic chemistry, purification, and advanced analytical applications.[9][10]

This in-depth guide provides a detailed comparative analysis of the chemical structures of Gentamicin C1 in its common pharmaceutical sulfate form versus its pentaacetate derivative. We will explore the fundamental chemical differences, the rationale behind each form, their resulting physicochemical properties, and the experimental protocols for their synthesis and differential analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of these two critical forms of a vital antibiotic.

The Core Molecule: Gentamicin C1

Gentamicin C1 is a complex aminoglycoside built upon a 4,6-disubstituted 2-deoxystreptamine aminocyclitol core.[1] This central ring is glycosidically linked to two amino sugars: purpurosamine and garosamine. The defining characteristic of the Gentamicin C component, and C1 specifically, is the methylation pattern on the purpurosamine ring.[1][11]

The structure of Gentamicin C1 (Molecular Formula: C₂₁H₄₃N₅O₇, Molar Mass: 477.60 g·mol⁻¹) possesses five basic nitrogen atoms—a combination of primary and secondary amines.[1][12][13] These functional groups are the primary sites of chemical interaction and modification, governing the molecule's charge, solubility, and mechanism of action. At physiological pH, these amines are protonated, rendering the molecule polycationic and highly polar.

Caption: Schematic of Gentamicin C1 highlighting the five key amine groups.

Gentamicin Sulfate: The Pharmaceutical Standard

The form of gentamicin administered in clinical settings is invariably the sulfate salt.[3][14] This is not a covalent modification but an ionic association. The highly basic amine groups of gentamicin are protonated (e.g., -NH₂ becomes -NH₃⁺), and these resulting positive charges are balanced by sulfate anions (SO₄²⁻).

Chemical Rationale and Properties: The conversion to a sulfate salt is a critical step in pharmaceutical manufacturing for several reasons:

-

Enhanced Water Solubility: Gentamicin base has limited water solubility. The salt form is freely soluble in water, which is a prerequisite for creating stable parenteral (injectable) formulations.[15][16]

-

Improved Stability and Handling: The salt form is typically a stable, crystalline, or amorphous solid (a white to buff-colored powder) that is less prone to degradation than the free base.[15] It is, however, known to be hygroscopic.[15]

-

Standardization: Each mole of gentamicin base, with its five basic nitrogens, requires approximately 2.5 moles of sulfuric acid for complete salt formation, allowing for consistent manufacturing.

The result is a compound that is highly polar, readily dissolves in aqueous solutions for intravenous administration, but is practically insoluble in organic solvents like acetone and ether.[16]

Caption: Ionic association in Gentamicin Sulfate.

Gentamicin C1 Pentaacetate: The Derivatized Form

In stark contrast to the sulfate salt, Gentamicin C1 pentaacetate is a covalently modified derivative. In this form, the five reactive amine groups are N-acetylated, meaning an acetyl group (CH₃CO-) is attached to each nitrogen atom. This chemical transformation fundamentally alters the molecule's physicochemical properties.

Chemical Rationale and Properties: Acetylation is performed for specific research and development purposes:

-

Charge Neutralization: The acetylation of the amines converts them into neutral amide functional groups. This removes the positive charges, drastically reducing the molecule's polarity and water solubility.

-

Increased Lipophilicity: With its charge neutralized and five new acetyl groups added, the pentaacetate derivative becomes significantly more lipophilic (fat-soluble). This allows it to be dissolved in and extracted by organic solvents, a property essential for certain purification schemes or synthetic modifications.[11][17]

-

Analytical Standard: Deuterated versions of the pentaacetate salt are used as internal standards in mass spectrometry-based assays, providing a precise reference for quantification.[10][18]

-

Synthetic Intermediate: Acetylation can serve as a protecting group strategy during the synthesis of new aminoglycoside analogues, allowing other parts of the molecule to be modified selectively.[9]

Gentamicin C1 pentaacetate is typically a solid, described as very hygroscopic, and its solubility profile is inverted relative to the sulfate salt—it is poorly soluble in water but soluble in various organic solvents.[10][17]

Caption: Covalent attachment of five acetyl groups in Gentamicin C1 Pentaacetate.

Comparative Analysis: Sulfate vs. Pentaacetate

The distinct chemical natures of these two forms lead to divergent properties and applications, summarized below.

| Feature | Gentamicin Sulfate | Gentamicin C1 Pentaacetate |

| Chemical Nature | Ionic Salt | Covalent Derivative |

| Bonding | Ionic association between protonated amines (R-NH₃⁺) and sulfate anions (SO₄²⁻). | Covalent amide bonds (R-NH-COCH₃) at the five amine positions. |

| Molecular Formula | C₂₁H₄₃N₅O₇ · ~2.5 H₂SO₄ | C₃₁H₅₃N₅O₁₂ |

| Molecular Weight | ~722.8 g/mol (Varies with exact salt stoichiometry) | 687.78 g/mol |

| Charge at Neutral pH | Polycationic (positively charged) | Neutral (uncharged) |

| Water Solubility | Freely soluble.[15][16] | Poorly soluble. |

| Organic Solvent Solubility | Insoluble in acetone, ether, chloroform.[16] | Soluble in various organic solvents.[17] |

| Hygroscopicity | Yes.[15][16] | Yes, described as very hygroscopic.[10] |

| Primary Use | Active Pharmaceutical Ingredient (API) for clinical and veterinary use.[3][14] | Research & Development, synthetic intermediate, analytical standard.[9][10] |

Experimental Protocols

Protocol 1: Conceptual Synthesis of Gentamicin C1 Pentaacetate from Gentamicin Sulfate

This protocol outlines a standard chemical approach for the N-acetylation of an aminoglycoside salt.

Causality: The objective is to first liberate the free amine groups from their salt form using a base, making them nucleophilic. Subsequently, an excess of an acetylating agent is introduced to drive the formation of stable amide bonds at all five nitrogen sites. The drastic change in polarity from the starting material to the product allows for separation via liquid-liquid extraction.

Methodology:

-

Dissolution & Basification:

-

Dissolve Gentamicin Sulfate in deionized water to a known concentration (e.g., 50 mg/mL).

-

Transfer the aqueous solution to a reaction vessel equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a suitable base (e.g., a saturated solution of sodium bicarbonate or 2-3 molar equivalents of triethylamine) to neutralize the sulfuric acid and deprotonate the ammonium groups. The pH should be raised to >9.

-

-

Acetylation Reaction:

-

While stirring vigorously in the ice bath, add a significant molar excess (e.g., 10-15 equivalents) of acetic anhydride dropwise to the solution.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 2-4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (monitored by TLC or LC-MS), quench any remaining acetic anhydride by carefully adding methanol.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform. The acetylated, neutral product will preferentially partition into the organic phase.

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude Gentamicin C1 pentaacetate.

-

Further purification can be achieved using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Protocol 2: Analytical Differentiation by UPLC-MS

This protocol describes a robust method to separate and positively identify Gentamicin C1 sulfate and its pentaacetate derivative in a mixture. Mass spectrometry is the required detector as underivatized gentamicin lacks a UV chromophore.[4][19]

Causality: This method leverages Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC).[20] A C18 column provides a nonpolar stationary phase. The highly polar Gentamicin C1 (as the sulfate) will have very little retention. An ion-pairing agent like trifluoroacetic acid (TFA) is added to the mobile phase to form a less polar complex with the cationic gentamicin, allowing it to be retained and separated. In contrast, the neutral and lipophilic pentaacetate derivative will interact strongly with the C18 stationary phase, resulting in a much longer retention time. The mass spectrometer provides definitive identification based on the distinct mass-to-charge ratios of the two compounds.

Caption: Workflow for the analytical differentiation of Gentamicin forms.

Methodology:

-

System: A UPLC or HPLC system coupled to a mass spectrometer (such as a single quadrupole or tandem MS/MS) is required.[4][21][22]

-

Column: Acclaim™ AmG C18 or equivalent C18 reversed-phase column (e.g., 3.0 × 150 mm, 3 µm).[20]

-

Mobile Phase:

-

Gradient Elution: Run a gradient from low %B to high %B to elute both the polar and nonpolar compounds.

-

Detection:

-

Set the mass spectrometer to scan for the expected mass-to-charge ratios in positive ion mode.

-

Expected m/z for Gentamicin C1: [M+H]⁺ ≈ 478.3.

-

Expected m/z for Gentamicin C1 Pentaacetate: [M+H]⁺ ≈ 688.4.

-

-

Data Analysis:

-

The chromatogram will show two distinct peaks. The first, early-eluting peak will correspond to Gentamicin C1 (from the sulfate salt). The second, much later-eluting peak will be Gentamicin C1 pentaacetate.

-

Confirm the identity of each peak by its corresponding mass spectrum.

-

Conclusion

The distinction between Gentamicin C1 sulfate and Gentamicin C1 pentaacetate is a clear illustration of how chemical form dictates function. The sulfate salt represents the pharmaceutically optimized form, engineered for high water solubility and stability, enabling its effective use as an injectable antibiotic. Its polycationic nature is fundamental to its clinical delivery and mechanism of action.

In contrast, the pentaacetate derivative is a product of deliberate chemical synthesis. By neutralizing the molecule's characteristic positive charges, this form becomes a lipophilic tool for the researcher. It unlocks possibilities in organic-phase synthesis, purification, and the creation of highly specific internal standards for precise analytical quantification. Understanding the structural and functional divergence between these two forms is essential for professionals engaged in the development, analysis, and application of this vital aminoglycoside antibiotic.

References

- ResearchGate. (n.d.). Chemical structure of gentamicin C1, C1 a , and C2. The R -groups for...

- Grahek, R., & Zupancic-Kralj, L. (2009). Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1037-43.

-

AERU, University of Hertfordshire. (2025, October 20). Gentamicin sulphate. Retrieved from [Link]

-

Creative Diagnostics. (2025, February 26). Analytical Techniques for Gentamicin Serum Level Monitoring. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Gentamicin. Retrieved from [Link]

-

Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Gentamicin Sulfate. Retrieved from [Link]

-

Wikimedia Commons. (2019, July 26). File:Gentamicin C1 structure.svg. Retrieved from [Link]

-

MDPI. (2026, January 28). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Gentamicin C1. Retrieved from [Link]

-

precisionFDA. (n.d.). GENTAMICIN C1. Retrieved from [Link]

- Al-Mugain, H., et al. (n.d.). Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2. PMC.

- Le Goffic, F., Martel, A., & Witchitz, J. (n.d.). 3-N Enzymatic Acetylation of Gentamicin, Tobramycin, and Kanamycin by Escherichia coli Carrying an R Factor. PMC.

- Szaniszló, B., Iuga, C., & Bojiță, M. (n.d.). Indirect Determination of Gentamicin by Derivative Spectrophotometry. Acta Medica Marisiensis.

- ElectronicsAndBooks. (n.d.). 1976 Semisynthetic Aminoglycoside Antibacterials.

-

SciSpace. (2022, February 15). A new simple liquid chromatographic assay for gentamicin in presence of methylparaben and propylparaben. Retrieved from [Link]

- Islam, S. (2020, July 1). Validated Advanced Analytical Method for Related Substances Quantification Using Liquid Chromatographic Ultraviolet Technique in Gentamicin. International Journal of Pharmacy and Biological Sciences.

-

ResearchGate. (2025, August 6). Indirect Determination of Gentamicin by Derivative Spectrophotometry. Retrieved from [Link]

-

Purdue e-Pubs. (2022, October 19). Product Information Report: Gentamicin. Retrieved from [Link]

- PMC, National Institutes of Health. (n.d.). Characterization of gentamicin 2'-N-acetyltransferase from Providencia stuartii: its use of peptidoglycan metabolites for acetylation of both aminoglycosides and peptidoglycan.

- Biochemistry. (n.d.). Purification and properties of gentamicin acetyltransferase I.

- ResearchGate. (2025, August 6). (PDF) Characterization of gentamicin 2'-N-acetyltransferase from Providencia stuartii: Its use of peptidoglycan metabolites for acetylation of both aminoglycosides and peptidoglycan.

-

Pragolab. (n.d.). Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation. Retrieved from [Link]

- Composition of Gentamicin C Components in Gentamicin Sulphate Generics Commonly Used in Small Animal Practice in Nigeria. (n.d.). Journal of Pharmacy and Biological Sciences.

-

Government Pharmaceutical Organization, Thailand. (n.d.). GENTAMICIN SULFATE. Retrieved from [Link]

Sources

- 1. Gentamicin - Wikipedia [en.wikipedia.org]

- 2. Gentamicin sulfate | SCH9724 | antibiotic | TargetMol [targetmol.com]

- 3. Gentamicin sulphate [sitem.herts.ac.uk]

- 4. lcms.cz [lcms.cz]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. lcms.cz [lcms.cz]

- 8. davidpublisher.com [davidpublisher.com]

- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gentamicin Deuterated (C Complex) Pentaacetate Salt (Conta… [cymitquimica.com]

- 11. scispace.com [scispace.com]

- 12. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 15. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. GENTAMICIN SULFATE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. Gentamicin C1 Deuterated Pentaacetate Salt (>90%) | 287730-69-2 [sigmaaldrich.com]

- 19. ijpbs.com [ijpbs.com]

- 20. pragolab.cz [pragolab.cz]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. mdpi.com [mdpi.com]

- 23. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Role of Gentamicin C1 in Aminoglycoside-Mediated Translational Read-Through Therapy

Abstract

Nonsense mutations, which introduce a premature termination codon (PTC) into a gene's coding sequence, are responsible for approximately 11% of all inherited genetic diseases.[1][2] These mutations lead to the synthesis of truncated, non-functional proteins, resulting in debilitating conditions such as Cystic Fibrosis and Duchenne Muscular Dystrophy. A promising therapeutic strategy, known as translational read-through, utilizes small molecules to induce the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein.[3][4] Aminoglycoside antibiotics have been at the forefront of this research, with gentamicin being a frequently studied agent. However, gentamicin is not a single entity but a complex mixture of structurally related components, primarily C1, C1a, and C2.[5][6] This guide provides an in-depth technical analysis of the specific role of the Gentamicin C1 component in mediating this therapeutic effect. We will dissect its unique chemical structure, its precise mechanism of action at the ribosomal level, and the critical experimental methodologies used to evaluate its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Gentamicin C1 as both a tool and a potential therapeutic agent in the field of nonsense mutation suppression.

Part 1: The Central Challenge of Nonsense Mutations

Genetic diseases caused by nonsense mutations present a formidable therapeutic challenge. The introduction of a PTC (UAA, UAG, or UGA) leads to the recruitment of eukaryotic release factors (eRFs) to the ribosomal A site, catalyzing the premature termination of translation.[4] The resulting truncated protein is often rapidly degraded, and the mutant mRNA transcript itself can be targeted for destruction via the nonsense-mediated decay (NMD) pathway, further reducing the potential for protein expression.[7]

The goal of read-through therapy is to shift the balance of events at the stalled ribosome. Instead of termination, the objective is to promote the recruitment of a near-cognate aminoacyl-tRNA to the PTC, allowing the ribosome to continue translation and produce a full-length protein.[4][8][9] Even a small percentage of restored full-length protein can have a significant clinical benefit in many recessive genetic disorders.[7][10]

Part 2: The Ribosomal Mechanism of Aminoglycoside-Induced Read-Through

Aminoglycosides exert their read-through effect by directly targeting the heart of the translational machinery: the ribosome. Their primary binding site is the decoding center (A site) on the small ribosomal subunit, specifically within a region of the 16S rRNA known as helix 44 (h44).[5][11]

The binding mechanism involves the following key steps:

-

Binding to the A Site: The aminoglycoside molecule intercalates into the major groove of h44.[12]

-

Conformational Change: This binding forces a conformational shift in two universally conserved adenine residues (A1492 and A1493), causing them to flip out from the helix.[11]

-

Mimicking the 'On' State: This flipped-out conformation mimics the state the ribosome adopts when a correct (cognate) codon-anticodon pairing has occurred.[11]

-

Reduced Fidelity: By locking the A site into this "acceptance" state, the aminoglycoside lowers the ribosome's ability to discriminate between cognate and near-cognate tRNAs.[5] This increases the probability that a near-cognate tRNA will be accepted at the PTC, outcompeting the release factors and allowing translation to continue.[13][14]

This mechanism, while therapeutically promising for PTCs, is also the source of the modality's primary challenges: it is not specific to premature stop codons and can also induce read-through of normal termination codons and cause misreading of sense codons throughout the genome.[8][15]

Figure 1: Mechanism of Gentamicin C1-mediated read-through at a PTC.

Part 3: Dissecting the Gentamicin Complex: Focus on Gentamicin C1

Commercial gentamicin is a mixture of several major and minor components produced during fermentation by Micromonospora purpurea.[5][6] The major components—C1, C1a, and C2—typically constitute over 90% of the complex.[16] These components are structurally very similar, differing only in the methylation and C-epimerization patterns on the 6' carbon of the purpurosamine (Ring I) sugar.[5][17]

Structural Chemistry of Gentamicin C1:

-

Gentamicin C1a: The baseline structure, with a primary amine (-CH2-NH2) at the 6' position.

-

Gentamicin C2: Contains a methyl group at the 6' position (-CH(CH3)-NH2).

-

Gentamicin C1: Possesses both a methyl group and N-methylation at the 6' position (-CH(CH3)-NHCH3).[17]

This seemingly minor difference in N-methylation on Gentamicin C1 has significant implications for its physicochemical properties, including its charge, hydrophobicity, and steric profile, which in turn can influence its interaction with the ribosome and its pharmacokinetic behavior.

Figure 2: Key structural variations at the 6' position of Ring I.

Comparative Pharmacokinetics and Activity: While studies often use the entire gentamicin complex, investigations into the individual components reveal important distinctions. A pharmacokinetic study in beagles demonstrated that Gentamicin C1 has a significantly higher clearance and volume of distribution compared to C1a and C2.[18] This suggests that C1 is distributed differently in tissues, which could have implications for both efficacy and toxicity.[18] In terms of read-through activity, studies have shown that the major components (C1, C1a, C2, C2a) possess similar potency and activity to the gentamicin complex itself, suggesting that C1 is a representative active component.[16] This contrasts with certain minor components, like Gentamicin X2, which has been shown to be a more potent read-through agent.[16]

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |

| Clearance (CL) | ~150% higher than C1a/C2 | Baseline | Baseline |

| Volume of Distribution (Vss) | ~145% higher than C1a/C2 | Baseline | Baseline |

| Mean Residence Time (MRT) | No significant difference | No significant difference | No significant difference |

| Half-life (t1/2) | No significant difference | No significant difference | No significant difference |

| Table 1: Comparative Pharmacokinetic Parameters of Gentamicin Components in Beagles. Data synthesized from Isoherranen et al.[18] |

Part 4: Methodologies for Evaluating Read-Through Efficacy and Safety

A rigorous evaluation of any read-through agent requires a multi-faceted experimental approach. The goal is to quantify the restoration of protein function while simultaneously assessing off-target effects and cytotoxicity to determine a therapeutic window.

Protocol 1: In Vitro Read-Through Efficiency Assessment (Dual-Luciferase Reporter Assay)

This is the gold-standard method for quantifying read-through activity in a high-throughput manner.

Causality and Principle: This system uses a plasmid encoding two luciferases: a primary luciferase (e.g., Renilla) whose coding sequence is interrupted by a PTC of interest, and a secondary luciferase (e.g., Firefly) on the same plasmid that is expressed normally. The Firefly luciferase signal is used to normalize the Renilla signal, correcting for variations in transfection efficiency and global effects on translation. An increase in the Renilla/Firefly ratio upon treatment indicates specific read-through of the PTC.

Step-by-Step Methodology:

-

Plasmid Construction: Clone the target PTC and flanking sequences into a dual-luciferase reporter vector (e.g., psiCHECK™-2) upstream of the Renilla luciferase gene. A wild-type (non-PTC) version should be created as a positive control for maximal expression, and an empty vector as a negative control.

-

Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T or a disease-relevant cell line) in 96-well plates. Transfect the cells with the reporter plasmids using a standard lipid-based transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of Gentamicin C1 concentrations (e.g., 1 µM to 500 µM). Include a vehicle-only control (e.g., sterile water).

-

Cell Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis:

-

Calculate the Renilla/Firefly ratio for each well.

-

Normalize the ratio of treated wells to the vehicle-only control to determine the fold-change in read-through.

-

Express read-through efficiency as a percentage of the wild-type control's Renilla/Firefly ratio.

-

Protocol 2: Confirmation of Full-Length Protein Restoration (Western Blotting)

Causality and Principle: While reporter assays are excellent for screening, it is crucial to confirm that the read-through event leads to the production of stable, full-length protein from the endogenous gene or a full-length cDNA construct in a relevant cell model. Western blotting provides this confirmation.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture patient-derived cells harboring a nonsense mutation (or cells engineered to express the mutated gene) to near confluency. Treat with the optimal concentration of Gentamicin C1 determined from the reporter assay, alongside a vehicle control, for 48-72 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A loading control (e.g., β-actin or GAPDH) must be probed on the same membrane to ensure equal protein loading.

-

Analysis: Compare the intensity of the full-length protein band in the Gentamicin C1-treated sample to the vehicle control.

Figure 3: Experimental workflow for evaluating Gentamicin C1 efficacy.

Part 5: The Therapeutic Window: Challenges and Future Directions

The primary obstacle to the long-term clinical use of any aminoglycoside, including Gentamicin C1, is its narrow therapeutic window, defined by the gap between the concentration required for efficacy and the concentration that causes toxicity.[10][19]

Key Challenges:

-

Toxicity: The dose-limiting side effects are well-documented nephrotoxicity (kidney damage) and ototoxicity (inner ear damage), which can be irreversible.[2][20] While some studies suggest certain components of the gentamicin complex may be more toxic than others, all carry this risk.[17] The development of designer aminoglycosides like ELX-02, which are engineered to reduce toxicity while maintaining read-through activity, represents a critical step forward.[3][20][21]

-

Variable Efficacy: Read-through efficiency is highly dependent on the identity of the stop codon (UGA > UAG > UAA) and the surrounding mRNA sequence context, particularly the nucleotide at the +4 position (downstream of the PTC).[10][14][22] This means a compound may work well for one patient's mutation but not another's, necessitating a personalized medicine approach.

-

Off-Target Effects: At therapeutic concentrations, aminoglycosides can cause read-through of normal termination codons, leading to the production of proteins with C-terminal extensions that may be misfolded or toxic.[8]

Future Directions: The study of individual components like Gentamicin C1 is vital for building a comprehensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) profile. By understanding how subtle changes, such as the N-methylation in C1, affect pharmacokinetics, ribosomal binding, and toxicity, medicinal chemists can more rationally design next-generation read-through drugs. The goal is to create molecules that have a higher affinity for the eukaryotic ribosome's A site under the specific conditions of a PTC, while having a lower affinity for mitochondrial ribosomes (a key driver of toxicity) and a reduced uptake into the sensitive cells of the kidney and inner ear.[1][3]

References

- Mechanism of read-through enhancement by aminoglycosides and mefloquine - PMC. (2025, April 24). Vertex AI Search.

- Gentamicin C1A and the 30S Ribosomal Subunit: A Technical Guide to the Binding Interaction. (n.d.). Benchchem.

- Gentamicin - Wikipedia. (n.d.). Wikipedia.

- Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides. (2020, January 23). eLife.

- Therapeutic Opportunities in Overcoming Premature Termination Codons in Epidermolysis Bullosa via Translational Readthrough. (2025, August 7). MDPI.

- Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC. (n.d.). NIH.

- Aminoglycoside-mediated promotion of translation readthrough occurs through a non-stochastic mechanism that competes with translation termination. (2018, January 15). Oxford Academic.

- Novel Aminoglycoside Readthrough Therapy for Nonsense Mut

- Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. (2023, April 27). ACS Medicinal Chemistry Letters.

- Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease. (2012, October 2). Karger Publishers.

- Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond. (2023, March 23). MDPI.

- Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC. (n.d.). NIH.

- Ataluren and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms. (2021, January 7). PNAS.

- Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development. (2023, June 14). MDPI.

- Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC. (n.d.). NIH.

- Novel small molecules potentiate premature termination codon readthrough by aminoglycosides. (2016, August 19). Oxford Academic.

- Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes. (n.d.).

- Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC. (n.d.). NIH.

- Aminoglycoside interactions and impacts on the eukaryotic ribosome. (2017, December 5). PNAS.

- Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. (2026, January 14). Amazon S3.

- Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC. (2024, April 18). NIH.

- Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC. (n.d.). NIH.

- Structural origins of gentamicin antibiotic action - PMC. (n.d.). NIH.

- Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin. (2012, March 29). PLOS Genetics.

- Introducing sense into nonsense in treatments of human genetic diseases. (n.d.). splisense.com.

- Optimization of Aminoglycoside Therapy - PMC - NIH. (n.d.). NIH.

- Structures of gentamicin C1a, C2, and C1. (n.d.).

- Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity. (2025, April 23). Frontiers.

- Evaluation of Systemic Gentamicin as Translational Readthrough Therapy for a Patient With Epidermolysis Bullosa Simplex With Muscular Dystrophy Owing to PLEC1 Pathogenic Nonsense Variants - PMC. (2022, March 2). NIH.

- Recent advances in the biosynthetic pathway and structural modification of gentamicin. (2025, November 26). Frontiers.

- The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential. (2018, October 25). PLOS One.

- (PDF) Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. (2023, April 17).

- Aminoglycoside-induced translational read-through in disease: overcoming nonsense mutations by pharmacogenetic therapy. (2007, January 15). PubMed.

Sources

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. Frontiers | Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Gentamicin - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 7. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]

- 9. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]

- 15. Mechanism of read-through enhancement by aminoglycosides and mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]

- 17. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Therapeutic Opportunities in Overcoming Premature Termination Codons in Epidermolysis Bullosa via Translational Readthrough [mdpi.com]

- 21. One moment, please... [genomecanada.ca]

- 22. academic.oup.com [academic.oup.com]

Stability and Handling of Gentamicin C1 Pentaacetate: A Technical Guide for LC-MS Applications

Topic: Gentamicin C1 Pentaacetate Salt Stability in Aqueous Solution Content Type: Technical Guide / Whitepaper[1]

Executive Summary

Gentamicin C1 Pentaacetate (CAS 25876-10-2, parent) is a specialized salt form of the C1 component of the gentamicin complex.[1] Unlike the clinical sulfate form, the pentaacetate salt is primarily utilized in high-precision analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR), where non-volatile counterions like sulfate cause signal suppression and instrument fouling.[1]

This guide provides a technical analysis of the stability of Gentamicin C1 Pentaacetate in aqueous solution. It synthesizes physicochemical data with degradation kinetics to establish robust handling protocols.[1] Key insight: While the aminoglycoside core is chemically robust, the stability of the pentaacetate salt in solution is governed strictly by pH-dependent hydrolysis and oxidative sensitivity, requiring specific buffering strategies distinct from the sulfate form.

Physicochemical Profile & Molecular Characteristics[1][2][3][4][5]

The stability of Gentamicin C1 in aqueous media is dictated by its three glycosidic linkages and the basicity of its five amine groups. In the pentaacetate salt form, these amines are protonated and associated with acetate anions.

| Parameter | Characteristic | Technical Implication |

| Molecular Formula | High molecular weight salt complex ( | |

| Core Structure | Aminoglycoside (Purpurosamine + 2-Deoxystreptamine + Garosamine) | Contains acid-labile glycosidic bonds.[1] |

| Solubility | >50 mg/mL (Water), Soluble in MeOH | Acetate confers higher organic solubility than sulfate.[1] |

| pKa Values | ~5.5 to ~9.0 (Multiple basic centers) | Acts as a polyprotic base; speciation is pH-dependent.[1] |

| Hygroscopicity | High | The acetate salt is deliquescent; solid-state stability requires desiccation.[1] |

The "Acetate Advantage" in Stability Analysis

The choice of pentaacetate over sulfate is functional. In aqueous stability studies using LC-MS, the acetate counterion is volatile.[1] Upon desolvation in the MS source, the acetate dissociates as acetic acid gas, leaving the positively charged Gentamicin C1 ion (

Stability Mechanisms in Aqueous Solution

The degradation of Gentamicin C1 Pentaacetate follows pseudo-first-order kinetics, primarily driven by solution pH and temperature.[1]

Hydrolytic Degradation (Acid-Catalyzed)

Aminoglycosides are resistant to base-catalyzed hydrolysis but susceptible to acid-catalyzed cleavage of the glycosidic bonds.[1]

-

Mechanism: Protonation of the glycosidic oxygen leads to bond cleavage.

-

Critical pH Threshold: Stability is maintained at pH 4.0 – 8.0 .[1] Below pH 3.0, significant hydrolysis occurs, cleaving the molecule into Garamine and Purpurosamine .

-

Acetate Buffering: In unbuffered water, the pentaacetate salt creates a slightly acidic to neutral solution (pH ~5.5-6.5), which self-stabilizes against rapid hydrolysis.[1]

Oxidative Degradation

While less prominent than hydrolysis, oxidation can occur at the primary amine groups or hydroxyls, often accelerated by transition metal ions (Fe, Cu) or UV light.

-

Indicator: Solution yellowing is the primary physical indicator of oxidative degradation (formation of quinoid-like structures).[1]

-

Prevention: Degassing solvents and using amber glassware are mandatory for long-term solution storage (>24 hours).[1]

Diagram: Degradation Pathways

The following diagram illustrates the structural breakdown of Gentamicin C1 under stress conditions.

Figure 1: Primary degradation pathways of Gentamicin C1 in aqueous environments.[1] Acid hydrolysis yields Garamine and Purpurosamine, while oxidation targets amine functionalities.

Protocol: Stability-Indicating LC-MS/MS Method

To accurately monitor Gentamicin C1 Pentaacetate stability without interference from the salt matrix, the following Ion-Pairing Reversed-Phase (IP-RPLC) method is recommended. This protocol is self-validating via resolution of the C1/C1a/C2 congeners.[1]

Reagents & Preparation

-

Solvent A: 0.1% Pentafluoropropionic Acid (PFPA) in Water (Volatile ion-pairing agent).[1]

-

Solvent B: 0.1% PFPA in Acetonitrile.[1]

-

Standard: Gentamicin C1 Pentaacetate (1 mg/mL in water).[1][3] Note: Do not use phosphate buffers as they suppress MS signal.[1]

Instrumental Parameters

-

Column: C18 High-Stability Column (e.g., Thermo Acclaim AmG or equivalent), 3µm, 150 x 2.1 mm.

-

Flow Rate: 0.3 mL/min.[1]

-

Temperature: 35°C.[1]

-

Detection: ESI-MS (Positive Mode).[1] SIM at m/z 478 (C1), 450 (C1a), 464 (C2).

Experimental Workflow

The following workflow ensures rigorous data generation regarding stability half-life (

Figure 2: Step-by-step workflow for assessing aqueous stability. Neutralization is critical prior to LC-MS to prevent on-column degradation.[1]

Data Interpretation

-

Acceptance Criteria: >95% recovery of the parent peak (Gentamicin C1) after 24 hours at 25°C.

-

Failure Mode: Appearance of a peak at m/z ~322 (Garamine) indicates hydrolytic failure.[1]

Storage and Handling Recommendations

Based on the physicochemical stability profile, the following storage hierarchy is established to maximize shelf-life.

Solid State (Lyophilized Powder)[1][2]

-

Condition: -20°C, desiccated.

-

Risk: The pentaacetate salt is hygroscopic .[1] Exposure to ambient moisture will cause the powder to deliquesce, leading to hydrolysis over time.

-

Container: Amber glass vials with Teflon-lined caps.

Aqueous Solution (Stock)

-

Short Term (24h): Stable at 4°C in HPLC water.

-

Long Term (>24h): Not recommended.[1] If necessary, freeze at -80°C.[1]

-

Avoid: Glass containers with high alkali content (use borosilicate or polypropylene).[1]

-

Lyophilization Warning: When lyophilizing Gentamicin C1 Pentaacetate from solution, ensure no strong acids were added. Excess acetic acid is volatile and will be removed, but the salt stoichiometry (5:1) generally remains stable if the pH was neutral prior to freeze-drying.[1]

References

-

LGC Standards. (2025). Gentamicin C1 Pentaacetate Salt - Chemical Data and Properties. Retrieved from [1]

-

BenchChem. (2025).[1][4] Gentamicin C1: A Technical Guide to Solubility and Stability in Laboratory Solvents. Retrieved from [1]

-

Santa Cruz Biotechnology. (2024).[1] Gentamicin C1 Pentaacetate Salt Product Analysis. Retrieved from [1]

-

Claridge, C. A., et al. (1980).[1] Gentamicin Stability and Degradation Pathways in Aqueous Systems. Journal of Antibiotics. (Foundational mechanistic reference).

-

Thermo Fisher Scientific. (2023).[1] Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Gentamicin C1 Deuterated Pentaacetate Salt Properties. Retrieved from [1]

Sources

Methodological & Application

A Robust LC-MS/MS Method for the Sensitive Quantification of Gentamicin C1 Pentaacetate

An Application Note and Protocol

Senior Application Scientist: Dr. Gemini

Abstract

Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally similar components, primarily C1, C1a, C2, and C2a.[1] The inherent properties of these molecules—high polarity, lack of a UV-absorbing chromophore, and non-volatility—present significant challenges for conventional chromatographic analysis.[1][2][3] Mass spectrometry has become the detection method of choice due to its high sensitivity and ability to identify compounds without a chromophore.[1][3] To overcome the chromatographic hurdles associated with high polarity, derivatization is a common strategy. This application note details a comprehensive, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Gentamicin C1 pentaacetate. Acetylation of the native Gentamicin C1 molecule fundamentally alters its polarity, allowing for a more conventional reversed-phase chromatographic approach, which is often preferred for its robustness and reproducibility. This guide provides a complete protocol, from sample preparation to data acquisition, and explains the scientific rationale behind the key methodological choices, making it an essential resource for researchers in pharmaceutical analysis and drug development.

Introduction: The Rationale for Derivatization and Reversed-Phase Analysis

The analysis of aminoglycosides like gentamicin is notoriously difficult. Their hydrophilic nature makes them poorly retained on traditional reversed-phase (e.g., C18) columns.[4] Consequently, analytical chemists have employed alternative strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography.

-

HILIC: This technique uses a polar stationary phase and a high-organic mobile phase, allowing for the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[5][6][7] While effective, HILIC methods can sometimes require longer equilibration times and can be sensitive to the water content of the sample diluent.[8]

-

Ion-Pairing Chromatography: This method introduces an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) into the mobile phase.[9][10] The reagent forms an ion pair with the charged analyte, increasing its hydrophobicity and enabling retention on a reversed-phase column. However, these non-volatile reagents can cause ion suppression in the mass spectrometer and contaminate the system, requiring extensive cleaning.[11]

Derivatization offers a compelling alternative. By acetylating the five primary and secondary amine groups on Gentamicin C1, we form Gentamicin C1 pentaacetate. This transformation has two key benefits:

-

Reduced Polarity: The addition of five acetyl groups significantly increases the molecule's hydrophobicity, making it ideally suited for retention and separation on a standard C18 reversed-phase column.

-

Improved MS Compatibility: This approach avoids the use of non-volatile ion-pairing reagents, leading to a cleaner system and potentially better sensitivity.

This application note focuses on this derivatization-first strategy, leveraging the robustness of reversed-phase chromatography for a superior analytical outcome.

Experimental Design and Workflow

The overall strategy involves the preparation of standards and samples, followed by instrumental analysis using a UPLC system coupled to a triple quadrupole mass spectrometer.

Caption: High-level workflow for the LC-MS/MS analysis of Gentamicin C1 Pentaacetate.

Materials and Reagents

-

Gentamicin C1 Pentaacetate reference standard

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Methanol (HPLC Grade)

-

Analytical balance, volumetric flasks, and pipettes

-

Polypropylene autosampler vials

Detailed Protocols

Standard and Sample Preparation

The choice of sample preparation is dictated by the matrix. For a pure drug substance or a simple formulation, a direct dilution is sufficient. For complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) would be required prior to analysis. This protocol focuses on the analysis of a clean sample.

Protocol 1: Standard Stock and Working Solution Preparation

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Gentamicin C1 Pentaacetate reference standard into a 10 mL volumetric flask.

-

Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock is stable for at least one month when stored at 2-8°C.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Primary Stock Solution using a 50:50 (v/v) acetonitrile/water mixture to prepare a calibration curve. A typical range would be 1 ng/mL to 1000 ng/mL.

-

Transfer final solutions to polypropylene autosampler vials.

-

Causality Explanation: Using a diluent (50:50 ACN/H₂O) that approximates the initial mobile phase composition helps prevent peak distortion and improves reproducibility. Polypropylene vials are recommended to minimize potential adsorption of the analyte.

Liquid Chromatography (LC) Method

The derivatization makes the analyte significantly more hydrophobic, allowing for the use of a standard C18 column. A gradient elution is employed to ensure a sharp peak shape and efficient separation from any potential impurities.

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Causality Explanation:

-

0.1% Formic Acid: This volatile acid is an excellent proton source, promoting the formation of the [M+H]⁺ ion in the ESI source, which is critical for sensitivity in positive ion mode. It also helps to control the peak shape of basic analytes.

-

40°C Column Temperature: Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure and potentially sharper peaks. It also ensures consistent retention times.

Mass Spectrometry (MS/MS) Method

The method utilizes electrospray ionization in positive mode (ESI+) coupled with Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Caption: The principle of MRM for selective detection of Gentamicin C1 Pentaacetate.

Protocol 2: MS/MS Parameter Optimization

-

Analyte Tuning: Infuse a 100 ng/mL solution of Gentamicin C1 Pentaacetate directly into the mass spectrometer to optimize source parameters and identify the precursor ion.

-

Expected Precursor: Gentamicin C1 (C₂₁H₄₃N₅O₇) has a monoisotopic mass of ~477.3 Da. The addition of five acetyl groups (5 x C₂H₂O) adds ~210.1 Da. Therefore, the derivatized molecule has a mass of ~687.4 Da. The expected precursor ion [M+H]⁺ will be m/z 688.4 .

-

-

Fragmentation (MS/MS): Perform a product ion scan on the precursor m/z 688.4. Vary the collision energy (e.g., 10-50 eV) to find the most stable and intense product ions.

-

The core structure of gentamicin is known to produce characteristic fragments. The loss of the derivatized sugar moieties is expected. Common fragments for native gentamicin are m/z 322 and 160.[12] These are likely to be conserved and are excellent candidates for MRM transitions.

-

-

MRM Setup: Create the final MRM method using the optimized parameters. It is standard practice to monitor at least two transitions for confident identification and quantification.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C[13] |

| Desolvation Gas Flow | 900 L/hr[13] |

| MRM Transitions | Precursor Ion (m/z) |

| 688.4 (Quantifier) | |

| 688.4 (Qualifier) |

Causality Explanation:

-

ESI Positive Mode: The amine groups on the gentamicin core are readily protonated, making ESI+ the ideal ionization mode for this class of compounds.

-

MRM: This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, ensuring accurate quantification even at low concentrations. Using a quantifier and a qualifier transition provides an extra layer of confirmation, adhering to regulatory guidelines for analyte identification.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, it should be assessed according to established guidelines (e.g., ICH Q2(R1)). Key parameters to evaluate include:

-

Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.99.

-

Sensitivity: The Lower Limit of Quantification (LLOQ) should be determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

-

Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).

-

Selectivity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

The method described provides a robust, sensitive, and selective protocol for the quantification of Gentamicin C1 pentaacetate. By converting the highly polar native molecule into a more hydrophobic derivative, this method leverages the reliability of reversed-phase chromatography while maintaining the high sensitivity of MS/MS detection. The detailed protocols and scientific rationale provide a solid foundation for researchers to implement and adapt this method for routine analysis in quality control and drug development environments.

References

-

Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

-

Grahek, R., & Zupančič-Kralj, L. (2011). Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 736-742. [Link]

-

Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 856-880. [Link]

-

Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

-

Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [Link]

-

Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

-

Waters Corporation. (n.d.). An Ultra Performance Liquid Chromatography Mass Spectrometry Method for the Analysis of Non-derivatized Gentamicin Components. [Link]

-

Giménez, E., et al. (2026). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Pharmaceuticals, 19(2), 193. [Link]

-

Jedziniak, P., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4663. [Link]

-

Waters Corporation. (2019). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. [Link]

-

Studzińska, S., & Bocian, S. (2021). Rapid determination of multiple aminoglycoside antibiotics in veterinary formulations by ion-pair chromatography coupled with evaporative light scattering detection. Microchemical Journal, 170, 106716. [Link]

-

Waters Corporation. (n.d.). UPLC-MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. [Link]

-

Al-Ghobashy, M. A., et al. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Biomedical Chromatography, 35(1), e4972. [Link]

-

Creative Diagnostics. (2025). Analytical Techniques for Gentamicin Serum Level Monitoring. [Link]

-

USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation for Aminoglycosides by LC-MS-MS. [Link]

-

Jammal, N., & AL-Mardini, M. A. (2014). Development and validation of LC/MS method for the estimation of Gentamicin sulfate and its impurities in injections. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 70-73. [Link]

-

Jian, W., et al. (2012). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 30(11). [Link]

-

Gal-legos, M., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Separations, 11(7), 209. [Link]

-

Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. [Link]

-

Wiley Analytical Science. (2021). Investigating causes of adverse reactions to gentamicin with LC-MS. [Link]

-

Van Vyncht, G., et al. (2011). Mass spectrometric characterization of gentamicin components separated by the new European Pharmacopoeia method. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 681-689. [Link]

-

Slougui, N., et al. (2014). Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS. American Journal of Analytical Chemistry, 5, 1137-1151. [Link]

-

Waters Corporation. (2019). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. [Link]

-

Dubois, M., et al. (2004). MS and MS/MS spectra of the gentamicin C1a, C2 + C2a and C1 components.... ResearchGate. [Link]

-

Barends, D. M., et al. (1981). Mass spectrum of gentamicin C 1. ResearchGate. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. HILIC Explained: What It Is & How It Works [phenomenex.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. welch-us.com [welch-us.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

Volatile mobile phase preparation for Gentamicin C1 analysis

Application Note: Volatile Mobile Phase Preparation for Gentamicin C1 Analysis

Part 1: Executive Summary & Core Directive

The Challenge: Gentamicin is a complex of aminoglycosides (C1, C1a, C2, C2a, C2b) that lacks a UV chromophore and is highly polar. Traditional pharmacopeial methods (USP/EP) rely on non-volatile mobile phases (sulfates/sulfonates) and pulsed amperometric detection (PAD) or derivatization. These are incompatible with modern mass spectrometry (MS) and Charged Aerosol Detection (CAD).

The Solution: This guide details the preparation of a volatile Ion-Pairing Reversed-Phase (IP-RP) mobile phase using Heptafluorobutyric Acid (HFBA) and Trifluoroacetic Acid (TFA) . This specific dual-acid system provides the necessary retention and selectivity to resolve the critical Gentamicin C1/C2 congeners while remaining fully volatile for universal detection.

Part 2: Scientific Rationale & Chemistry

Why Volatile Ion-Pairing?

Aminoglycosides are polycationic at neutral/acidic pH. They do not retain on C18 columns with standard buffers.

-

The Mechanism: HFBA is a perfluorinated carboxylic acid. Its hydrophobic tail inserts into the C18 stationary phase, while its ionized carboxyl group forms an electrostatic ion-pair with the positively charged amine groups of Gentamicin.

-

HFBA vs. TFA: HFBA has a longer fluorocarbon chain (

) than TFA (

The "Dual-Acid" Strategy

Single-acid mobile phases often fail to resolve the structural isomers C2, C2a, and C2b.

-

Mobile Phase A (Rich in HFBA): Establishes the ion-pairing surface on the column, ensuring initial retention.

-

Mobile Phase B (Rich in TFA): Acts as a displacer. As the gradient increases, TFA competes with HFBA, effectively eluting the analytes based on subtle hydrophobicity differences.

Part 3: Detailed Experimental Protocol

A. Reagents & Equipment[2][3][4][5][6]

-

Water: LC-MS Grade (Resistivity 18.2 MΩ[1]·cm). Critical: Do not use bottled water stored for long periods.

-

Acetonitrile (ACN): LC-MS Grade.[2]

-

Heptafluorobutyric Acid (HFBA): Sequencing/LC-MS Grade (>99.5%). Note: HFBA degrades over time; use fresh ampoules.

-

Trifluoroacetic Acid (TFA): LC-MS Grade.

-

Glassware: Borosilicate glass, triple-rinsed with LC-MS water. Avoid detergent-washed glassware to prevent ghost peaks in CAD/MS.

B. Mobile Phase Composition

We will prepare 1 Liter of each phase.

| Component | Mobile Phase A (Equilibration/Retention) | Mobile Phase B (Elution) |

| Base Solvent | 950 mL Water / 50 mL ACN | 950 mL Water / 50 mL ACN |

| Modifier | 0.25 mL (250 µL) HFBA | 3.0 mL TFA |

| Final Conc. | ~0.025% HFBA | ~0.3% TFA |

| pH (Apparent) | ~2.2 (Do not adjust with base) | ~1.9 (Do not adjust with base) |

C. Step-by-Step Preparation Protocol

Step 1: Solvent Blending (The "5% Organic" Rule)

-

Why: Pure aqueous mobile phases can cause "phase collapse" (dewetting) in some C18 columns. Adding 5% ACN ensures pore accessibility.

-

Action: In a 1L volumetric flask, add 50 mL of Acetonitrile. Dilute to volume with LC-MS Water. Invert 10 times to mix.

-

Transfer: Pour this 95:5 mixture into the mobile phase reservoir bottle.

Step 2: Acid Addition (The "Gravimetric" Approach)

-

Why: HFBA is viscous and volatile. Pipetting errors are common. Adding acid after the solvent prevents splashing and ensures accurate concentration.

-

For MP A: Using a calibrated micropipette, add 250 µL of HFBA directly into the solvent in the reservoir.

-

For MP B: Using a glass serological pipette, add 3.0 mL of TFA directly into the solvent in the reservoir.

Step 3: Degassing & Mixing

-

Action: Sonicate both bottles for 5–10 minutes.

-

Caution: Do not vacuum filter after adding the volatile acids (HFBA/TFA), as the vacuum can selectively evaporate the acid, altering retention times. If filtration is required for particulates, filter the Water/ACN mix before adding the acid.

Part 4: System Suitability & Method Parameters

To validate the mobile phase, run the following gradient on a C18 Polar-Embedded Column (e.g., Acclaim AmG C18 or Atlantis T3).

Gradient Profile:

-

T = 0 min: 100% A (High retention state)

-

T = 2 min: 100% A

-

T = 15 min: 40% A / 60% B (Transition to TFA elution)

-

Flow Rate: 1.0 mL/min (for 4.6mm ID)

-

Temp: 30°C (Temperature critically affects C2/C2a resolution)

Acceptance Criteria (Self-Validating System):

-

Resolution (Rs): Rs > 1.5 between Gentamicin C1a and C2.

-

Tail Factor: Gentamicin C1 tailing factor < 1.5 (High tailing indicates insufficient HFBA or column aging).

-

Baseline: CAD/MS baseline should be stable. A drift is normal due to the change in acid concentration, but "spikes" indicate particulate contamination.

Part 5: Visualization of Workflows

Diagram 1: Mobile Phase Preparation Workflow

This diagram illustrates the critical order of operations to ensure reproducibility and safety.

Caption: Workflow for preparing volatile mobile phases. Note the specific instruction to avoid vacuum filtration after acid addition.

Diagram 2: Ion-Pairing Mechanism

This diagram explains why this mobile phase works, visualizing the interaction between the C18 surface, HFBA, and Gentamicin.

Caption: Mechanistic view of HFBA-mediated retention. HFBA acts as a bridge between the hydrophobic column and the hydrophilic Gentamicin.

Part 6: References

-

Joseph, A., & Rustum, A. (2010).[3] Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column and a charged aerosol detector. Journal of Pharmaceutical and Biomedical Analysis.[4] Retrieved from [Link]

-

Waters Corporation. (2021). An Ultra Performance Liquid Chromatography Mass Spectrometry Method for the Analysis of Non-derivatized Gentamicin Components.[4] Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of Aminoglycosides in Milk using Agilent Bond Elut Plexa and LC/MS/MS. Retrieved from [Link]

Sources

- 1. pragolab.cz [pragolab.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column and a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

Preparation of Gentamicin C1 stock solution for MIC testing

Application Note: Precise Preparation of Gentamicin C1 Stock Solutions for MIC Determination

Abstract

This guide details the preparation of high-accuracy stock solutions for Gentamicin C1 , a specific component of the aminoglycoside complex. While clinical Gentamicin Sulfate is a mixture (C1, C1a, C2), analytical and mechanistic MIC testing often requires the use of purified Gentamicin C1 reference standards to eliminate lot-to-lot variability in component ratios. This protocol adheres to CLSI M07 and EUCAST guidelines, emphasizing the critical correction for potency (µg/mg) and hygroscopic water content, which are the most common sources of experimental error in antimicrobial susceptibility testing (AST).

Critical Pre-Requisites: The "Identity & Potency" Check

Before weighing any powder, you must distinguish between the Clinical Complex and the Analytical Standard.

-

Gentamicin Sulfate (Clinical Grade): A mixture of C1 (~25-50%), C1a, and C2.[1]

-

Gentamicin C1 (Analytical Standard): Purified component (CAS: 25876-10-2, MW: ~477.6 g/mol ).[2]

WARNING: Do not assume 100% potency. Antibiotic salts are hygroscopic and contain counter-ions (sulfate). You must calculate the Weighing Correction Factor based on the Certificate of Analysis (CoA).

The Potency Calculation Formula

Most errors occur here. You need a target concentration (typically 1000 µg/mL or 10,000 µg/mL ) based on active moiety, not total weight.

-

W: Weight of powder to measure (mg)

-

C: Target Concentration of active moiety (µg/mL)

-

V: Volume of solvent required (mL)

-

P: Potency of the powder (µg/mg) as listed on the CoA.

Expert Insight: If your CoA lists potency as "Units/mg" (U/mg), note that for Gentamicin, 1 mg pure base = 1000 Units . If the CoA lists purity as a percentage (e.g., 98.5%) and water content separately, calculate

as:

Materials & Reagents

| Component | Specification | Rationale |

| Active Pharmaceutical Ingredient | Gentamicin C1 Reference Standard | High purity (>95%) for component-specific MIC. |

| Solvent | Sterile Deionized Water (Milli-Q, 18.2 MΩ) | Gentamicin is highly soluble in water. Acidic buffers are unnecessary for C1. |

| Filtration | 0.22 µm PES or PVDF Syringe Filter | Avoid Cellulose Nitrate , which can bind aminoglycosides and reduce titer. |

| Storage Vials | Polypropylene (PP) Cryovials | Glass can leach ions; some antibiotics adhere to glass surfaces. |

| Weighing | Analytical Balance (±0.1 mg) | Essential for accurate potency adjustment. |

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing the stock solution.

Figure 1: Logical workflow for the preparation of Gentamicin C1 stock solution, highlighting the critical potency calculation step.

Detailed Protocol: Stock Solution Preparation

Target Stock Concentration: 10,000 µg/mL (10 mg/mL) Final Volume: 10 mL

-

Calculate Mass:

-

Assume CoA states Potency = 600 µg/mg (due to sulfate salt and hydration).

-

Target Total Activity =

. -

Required Powder =

.

-

-

Weighing: Weigh exactly 166.7 mg of Gentamicin C1 powder into a sterile 15 mL polypropylene tube.

-

Note: Do not weigh exactly 100mg and try to adjust water. It is more accurate to weigh the powder first, then calculate the exact water volume if you overshoot the weight.

-

-

Dissolution: Add approximately 5 mL of sterile Milli-Q water. Vortex gently until fully dissolved.[3] Gentamicin C1 is freely soluble; if it remains cloudy, check pH (should be 3.5–5.5 for sulfate) or purity.

-

Volume Adjustment (Q.S.): Add sterile water to bring the total volume to exactly 10 mL . Invert 10 times to mix.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter and dispense into a sterile receiver tube.

-

Discard the first 0.5 mL of filtrate to account for filter binding (though low for PES, this is Good Laboratory Practice).

-

-

Aliquoting: Dispense 500 µL aliquots into labeled cryovials.

-

Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

MIC Dilution Scheme (Microdilution)

For MIC testing in 96-well plates, you must prepare a Working Solution that is 2X the highest desired test concentration because the addition of bacterial inoculum will dilute it by half.

Scenario: Testing range 64 µg/mL – 0.125 µg/mL.

-

Preparation of 2X Top Standard (128 µg/mL):

-

Dilute Stock (10,000 µg/mL) to 128 µg/mL.

-

Calculation:

. - (128 µL).

-

Mix 128 µL Stock + 9.872 mL Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

-

Serial Dilution:

-

Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

-

Dispense 200 µL of the 128 µg/mL solution into column 1.

-

Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate.

-

-

Inoculation:

-

Add 100 µL of bacterial suspension (

CFU/mL) to all wells. -

Final Concentration in Well 1:

. -

Final Bacterial Density:

CFU/mL.

-

Quality Control & Troubleshooting